Tianeptine

説明

Historical Context and Evolution of Understanding

The trajectory of tianeptine research reflects a shift in neurobiological understanding, moving beyond simplistic monoamine-centric views of mood disorders.

Discovery and Initial Characterization

This compound was discovered and patented by the French Society of Medical Research in the 1960s. wikipedia.orgscirp.orgimrpress.com It was subsequently introduced for medical use in France in 1983 and is marketed in several other countries. wikipedia.org Initially, this compound was characterized as an atypical tricyclic antidepressant. wikipedia.orgdrugbank.comuic.edu Early research suggested a paradoxical mechanism compared to most known antidepressants: it was thought to enhance the synaptic reuptake of serotonin (B10506) (5-HT) in the brain, rather than inhibiting it. researchgate.netresearchgate.netresearchgate.netnih.gov This initial characterization positioned this compound as a compound that challenged the prevailing monoamine hypothesis of depression, which posited that the disorder was primarily due to deficits in monoaminergic neurotransmitters like serotonin, noradrenaline, and dopamine (B1211576). nih.govnih.govcolumbia.edu

Evolution of Mechanistic Hypotheses Beyond Monoamines

Further academic investigation revealed that the initial focus on serotonin reuptake enhancement did not fully explain this compound's therapeutic effects. More recent research has significantly broadened the understanding of this compound's neurobiological actions, highlighting its modulation of glutamate (B1630785) receptors and its activity at opioid receptors. wikipedia.orgdrugbank.comelsevier.eseurekaselect.comacs.org

Studies have provided strong evidence that this compound enhances the function of AMPA receptors and affects intracellular signaling cascades. elsevier.esnih.gov It has been shown to modulate the phosphorylation of AMPA receptor subunits, specifically increasing phosphorylation levels of Ser831 and Ser845 on the GluR1 subunit in areas like the hippocampus and prefrontal cortex. nih.govmdpi.com This modulation of glutamatergic neurotransmission, particularly at AMPA and NMDA receptors, is now considered a key mechanism underlying its antidepressant and anxiolytic effects. wikipedia.orgscirp.orgdrugbank.comuic.eduelsevier.eseurekaselect.commdpi.comnih.gov

In addition to its effects on glutamate, this compound has been found to act as a μ-opioid receptor (MOR) full agonist, and to a lesser extent, a δ-opioid receptor (DOR) agonist. wikipedia.orgnih.govcolumbia.eduacs.orglegislativeanalysis.org This discovery in 2014 provided another potential explanation for its antidepressant and anxiolytic properties, as well as its impact on dopamine release in the limbic system. wikipedia.orgelsevier.es The MOR agonist activity has been shown to be required for the acute and chronic antidepressant-like behavioral effects of this compound in mice. wikipedia.orgcolumbia.edu

Furthermore, research indicates that this compound influences the hypothalamic-pituitary-adrenal (HPA) axis, normalizing its activity and reducing the impact of stress. researchgate.netelsevier.espatsnap.comresearchgate.net It has also been shown to enhance brain-derived neurotrophic factor (BDNF) expression, which plays a crucial role in neurogenesis and synaptic plasticity. wikipedia.orgelsevier.espatsnap.com

The evolution of understanding this compound's mechanisms can be summarized as a shift from a potentially misleading focus on serotonin reuptake to a multifaceted view involving glutamatergic modulation, opioid receptor agonism, HPA axis normalization, and neurotrophic factor enhancement.

Table 1: Evolution of this compound Mechanistic Hypotheses

| Time Period | Primary Hypothesis | Key Neurotransmitter/Receptor System | Supporting Findings |

| Initial Discovery | Serotonin Reuptake Enhancer | Serotonin (5-HT) | Increased serotonin uptake observed in early studies. researchgate.netresearchgate.netresearchgate.netnih.gov |

| Later Research | Glutamatergic Modulation | Glutamate (AMPA, NMDA) | Modulation and phosphorylation of AMPA/NMDA receptors, normalization of stress-induced glutamatergic changes. wikipedia.orgscirp.orgdrugbank.comuic.eduelsevier.eseurekaselect.comnih.govmdpi.comnih.gov |

| More Recent Findings | Opioid Receptor Agonism | μ-opioid (MOR), δ-opioid (DOR) | Full agonist activity at MOR and DOR, MOR required for antidepressant effects in mice. wikipedia.orgnih.govcolumbia.eduacs.orglegislativeanalysis.org |

| Concurrent Findings | HPA Axis Normalization, BDNF Upregulation | Hormones, Neurotrophic Factors | Normalization of stress response, increased BDNF levels. wikipedia.orgresearchgate.netelsevier.espatsnap.comresearchgate.net |

Rationale for Continued Scholarly Investigation

The continued scholarly investigation into this compound is driven by its unconventional neurobiological profile and the potential implications for developing novel therapeutic strategies for neuropsychiatric disorders. imrpress.comdrugbank.comelsevier.es

Unconventional Neurobiological Profile

This compound's departure from the typical monoaminergic mechanisms of action seen in most traditional antidepressants makes it a valuable tool for probing the underlying neurobiology of depression and anxiety. wikipedia.orgscirp.orgimrpress.comdrugbank.comnih.govelsevier.esacs.orgresearchgate.net Its effects on glutamatergic systems, which are implicated in synaptic plasticity and the stress response, offer a different perspective on how antidepressant effects can be achieved. researchgate.netnih.govnih.govmdpi.comnih.govcapes.gov.brresearchgate.net The discovery of its opioid receptor activity further adds to its complexity and highlights the potential involvement of opioid pathways in mood regulation. wikipedia.orgnih.govcolumbia.eduelsevier.esacs.orglegislativeanalysis.org This unconventional profile challenges existing paradigms and necessitates further research to fully elucidate the intricate interplay of these different mechanisms.

Preclinical studies in animal models have demonstrated that this compound can prevent or reverse stress-induced structural and cellular changes in the brain, such as dendritic atrophy in the hippocampus, and normalize disrupted glutamatergic neurotransmission. researchgate.netnih.govmdpi.comnih.govcapes.gov.brresearchgate.netwisc.edu These findings underscore its unique neurobiological properties and its potential to act on pathways related to neuroplasticity and cellular resilience, which are thought to be impaired in depression. researchgate.netnih.govmdpi.comnih.govresearchgate.netwisc.edu

Scope and Objectives of Academic Research on this compound

Academic research on this compound encompasses a wide range of objectives aimed at fully characterizing its complex pharmacology and therapeutic potential. Key areas of investigation include:

Elucidating the precise molecular mechanisms: Researchers continue to investigate the detailed interactions of this compound with glutamate receptors, opioid receptors, and other potential targets to fully map its signaling pathways. wikipedia.orgdrugbank.comcolumbia.eduelsevier.eseurekaselect.comacs.orgnih.govmdpi.comnih.gov

Investigating its effects on neuroplasticity and cellular resilience: Studies focus on how this compound influences structural and functional changes in brain regions affected by stress and depression, such as the hippocampus and amygdala. researchgate.netnih.govmdpi.comnih.govcapes.gov.brresearchgate.netwisc.edu

Exploring its potential in treating various neuropsychiatric conditions: Beyond major depressive disorder, research is exploring this compound's effects in conditions like anxiety disorders, PTSD, and cognitive dysfunction associated with depression. wikipedia.orgmdpi.comresearchgate.netnih.govresearchgate.netwisc.edutheinsightpartners.com

Identifying active metabolites and their pharmacological profiles: Understanding the activity of this compound's metabolites is crucial for a complete picture of its effects. wikipedia.orgresearchgate.net

Investigating potential differences in response based on biological factors: Research is exploring factors like gender that might influence this compound's efficacy and pharmacokinetics. eurekaselect.comresearchgate.net

Comparing its neurobiological effects to other classes of psychotropic drugs: Contrasting this compound's actions with those of SSRIs, TCAs, and novel agents like ketamine helps to position its unique profile within the landscape of psychopharmacology. wikipedia.orgimrpress.comuic.eduresearchgate.netnih.govnih.govcolumbia.eduacs.org

Academic research on this compound serves to deepen the understanding of complex brain mechanisms involved in mood disorders and to identify novel targets for future drug development, moving beyond the limitations of traditional therapeutic approaches.

Table 2: Selected Research Findings on this compound's Neurobiological Effects

Structure

3D Structure

特性

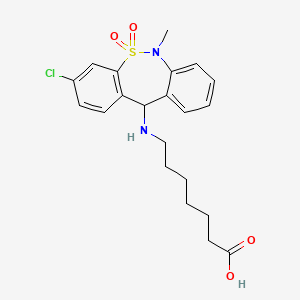

IUPAC Name |

7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICJBGPOMZQUBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048295 | |

| Record name | Tianeptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72797-41-2, 169293-31-6, 191172-75-5, 66981-73-5 | |

| Record name | Tianeptine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72797-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tianeptine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072797412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tianeptine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169293316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tianeptine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191172755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tianeptine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tianeptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoic acid S,S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptanoic acid, 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIANEPTINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV6773012I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TIANEPTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T493YFU8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TIANEPTINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKU7QFL9ZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tianeptine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Neurobiological Mechanisms of Action

Glutamatergic System Modulation

Converging lines of evidence demonstrate that tianeptine exerts profound effects on the glutamatergic system, which is increasingly recognized for its crucial role in the pathophysiology of mood disorders. nih.govnih.gov this compound's modulation of this system is multifaceted, involving actions on glutamate (B1630785) receptors, regulation of extracellular glutamate levels, and modulation of synaptic transmission. nih.govnih.gov This interaction with the glutamatergic system is considered a key pathway for its therapeutic actions. nih.govnih.gov

This compound's influence on glutamatergic neurotransmission is partly mediated by its ability to alter the phosphorylation state and activity of postsynaptic glutamate receptors, specifically AMPA and NMDA receptors. nih.govThis compound.com

This compound has been shown to potentiate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor function. nih.govoup.comfrontiersin.orgunimi.it Studies have demonstrated that this compound increases AMPA receptor-mediated neuronal responses both in vitro and in vivo. nih.govfrontiersin.org This potentiation is linked to the phosphorylation of the GluA1 subunit of the AMPA receptor at specific sites, namely Serine-831 and Serine-845. nih.govoup.comunimi.it The phosphorylation of these sites is critical for enhancing AMPA receptor signaling.

The mechanism underlying this effect involves the activation of intracellular signaling cascades. Research indicates that this compound activates both Protein Kinase A (PKA) and Calcium/calmodulin-dependent protein kinase II (CaMKII). nih.govoup.comfrontiersin.orgunimi.it The activation of these kinases is crucial for the subsequent phosphorylation of the AMPA receptor and the enhancement of its function. nih.govfrontiersin.org Furthermore, the effects of this compound on AMPA receptor potentiation are prevented by specific kinase blockers, highlighting the involvement of the p38, p42/44 MAPK, and JNK pathways. nih.govfrontiersin.org This suggests that this compound potentiates several signaling cascades associated with synaptic plasticity. nih.gov

Table 1: Effects of this compound on AMPA Receptor Signaling

| Effect | Mechanism | Key Molecules Involved | Supporting Evidence |

|---|---|---|---|

| Potentiation of AMPA receptor-mediated responses | Increased phosphorylation of the GluA1 subunit | Ser(831)-GluA1, Ser(845)-GluA1 | In vitro and in vivo studies show enhanced neuronal responses. nih.govfrontiersin.org |

| Activation of intracellular signaling pathways | Activation of PKA and CaMKII | PKA, CaMKII, p38 MAPK, p42/44 MAPK, JNK | Effects are blocked by specific kinase inhibitors. nih.govfrontiersin.org |

| Regulation of AMPA receptor trafficking | CaMKII- and stargazin-dependent mechanism | CaMKII, Stargazin, PSD-95 | This compound regulates the synaptic content of AMPA receptors. oup.comunimi.it |

In conditions of chronic stress, there is often an enhancement of N-methyl-D-aspartate (NMDA) receptor activity. nih.govelsevier.es this compound has been found to counteract these stress-induced changes. nih.govThis compound.comnih.gov Specifically, in animal models of stress, this compound normalizes the stress-induced increase in the amplitude of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs). nih.govThis compound.comnih.gov It also prevents the stress-induced prolongation of the deactivation time-constant of these currents. This compound.comnih.gov

By normalizing the amplitude ratio of NMDA receptor to AMPA/kainate receptor-mediated currents, this compound contributes to its neuroprotective properties. nih.govThis compound.comnih.gov This normalization of glutamatergic tone is a key aspect of its mechanism of action, distinguishing it from other antidepressants. nih.gov

This compound plays a crucial role in regulating extracellular glutamate concentrations, particularly under conditions of stress. Acute stress has been shown to increase extracellular glutamate levels in brain regions such as the basolateral amygdala (BLA). nih.gov Pre-treatment with this compound can inhibit these stress-induced increases in glutamate. nih.govresearchgate.net This effect is region-specific, as this compound does not appear to inhibit stress-mediated increases in glutamate in the central amygdala. nih.govresearchgate.net

Furthermore, this compound modulates the expression of glial glutamate transporters, such as GLT-1, which are responsible for the reuptake of glutamate from the synapse. nih.govnih.gov By influencing these transporters, this compound helps to maintain glutamate homeostasis.

Table 2: this compound's Regulation of Extracellular Glutamate

| Condition | Brain Region | Effect of this compound | Outcome |

|---|---|---|---|

| Acute Restraint Stress | Basolateral Amygdala (BLA) | Inhibits stress-induced increase in extracellular glutamate. nih.govresearchgate.net | Normalization of synaptic glutamate concentrations. nih.gov |

| Acute Restraint Stress | Central Amygdala (CeA) | Does not inhibit stress-mediated increase in extracellular glutamate. nih.govresearchgate.net | Glutamate levels remain elevated under stress. |

| Chronic Restraint Stress | Hippocampus | Reverses stress-induced upregulation of GLT-1 mRNA and protein. nih.gov | Modulation of glutamate reuptake capacity. |

This compound modulates glutamatergic synaptic transmission, particularly in the hippocampus. This compound.comnih.gov In chronically stressed animals, this compound normalizes the scaling of the amplitude ratio of NMDA to AMPA/kainate receptor-mediated currents at the CA3 commissural-associational synapses. This compound.comnih.gov In both control and stressed animals, this compound treatment strengthens the input-output relation of EPSCs. This compound.comnih.gov

In vitro application of this compound to hippocampal slices rapidly increases the amplitudes of both NMDA and AMPA receptor-mediated EPSCs. This compound.comnih.gov This enhancement of EPSCs can be blocked by the kinase inhibitor staurosporine, suggesting the involvement of a postsynaptic phosphorylation cascade rather than presynaptic mechanisms. This compound.comnih.gov These findings indicate that this compound facilitates glutamate-receptor-mediated signal transduction. This compound.com

Effects on Glutamate Receptor Activity

Neuroplasticity and Cellular Resilience

Mood disorders are increasingly understood to be associated with impairments in neuroplasticity and cellular resilience. nih.govThis compound.comnih.gov this compound has been shown to counteract the negative effects of stress on brain structure and plasticity. nih.govThis compound.com

In animal models, this compound prevents stress-induced structural changes in the hippocampus and modifies neuronal metabolism. nih.gov For instance, it reverses the stress-induced reduction of hippocampal volume in tree shrews subjected to psychosocial stress. This compound.compnas.org A key mechanism underlying these effects is its ability to 'normalize' synaptic function, allowing for the optimal functioning of critical neural circuits. nih.gov

This compound's influence on neuroplasticity is also linked to its effects on neurotrophic factors. It is suggested that this compound may promote neuroplasticity by increasing the expression of genes for neuroplastic factors that are decreased in animal models of stress, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor. nih.gov Furthermore, this compound has been shown to prevent the stress-induced suppression of adult hippocampal cell proliferation, a key component of neurogenesis. pnas.org By counteracting the detrimental effects of stress on neuronal structure and function, this compound appears to stimulate neural resilience. This compound.com

Table 3: this compound's Effects on Neuroplasticity and Cellular Resilience

| Area of Impact | Specific Effect of this compound | Observed Outcome in Animal Models |

|---|---|---|

| Brain Structure | Prevents stress-induced structural changes. nih.gov | Reverses stress-induced reduction in hippocampal volume. This compound.compnas.org |

| Neurogenesis | Prevents stress-induced suppression of cell proliferation. pnas.org | Increased number of newly generated cells in the dentate gyrus. pnas.org |

| Neurotrophic Factors | May increase the expression of genes for neuroplastic factors. nih.gov | Potential increase in BDNF and nerve growth factor. nih.gov |

| Cellular Resilience | Counteracts suppressive effects of social conflict on hippocampal structure. This compound.com | Corrects dysfunction associated with impaired structural plasticity. This compound.com |

Prevention and Reversal of Stress-Induced Neuronal Remodeling

A significant body of research has focused on the effects of chronic stress on the morphology of pyramidal neurons in the CA3 subfield of the hippocampus. Repeated restraint stress in animal models has been shown to cause a reduction in the length and number of branch points of apical dendrites of these neurons. This compound.com This dendritic atrophy is a key neurobiological correlate of the cognitive impairments often seen with chronic stress.

This compound has been found to effectively prevent these stress-induced morphological changes. This compound.com Studies have demonstrated that daily treatment with this compound prior to stress sessions prevents the reduction in both the length and the number of branch points of hippocampal CA3c pyramidal dendrites. This compound.com This protective effect on dendritic structure is crucial for maintaining normal hippocampal function in the face of stress. In one study, chronic restraint stress was shown to decrease the complexity of CA3 apical dendritic trees, and daily injections of this compound prevented this dendritic retraction, resulting in dendritic arbors that were indistinguishable from those of non-stressed control animals nih.gov.

| Condition | Effect on Dendritic Length | Effect on Dendritic Branch Points | Reference |

|---|---|---|---|

| Chronic Restraint Stress | Reduced | Reduced | This compound.com |

| This compound + Chronic Restraint Stress | Prevented Reduction | Prevented Reduction | This compound.com |

In contrast to its effects on the hippocampus, chronic stress has been shown to increase dendritic arborization in the basolateral nucleus of the amygdala (BLA). This hypertrophy is thought to contribute to the heightened anxiety and fear responses associated with chronic stress.

This compound has been demonstrated to prevent this stress-induced enhancement of dendritic arborization in BLA neurons nih.gov. In a study involving chronic immobilization stress, the total dendritic length of BLA spiny neurons was significantly increased in stressed animals compared to controls. However, in stressed animals treated with this compound, the total dendritic length was significantly decreased compared to stressed animals that did not receive the treatment nih.gov.

| Experimental Group | Total Dendritic Length of BLA Neurons (µm) | Reference |

|---|---|---|

| Stressed + Vehicle | 2213 ± 59 | nih.gov |

| Stressed + this compound | 1770 ± 107 | nih.gov |

Promotion of Neurogenesis

Chronic stress is known to suppress adult neurogenesis, the process by which new neurons are generated, in the dentate gyrus of the hippocampus. This reduction in neurogenesis is considered a contributing factor to the pathophysiology of depression and cognitive deficits.

This compound has been shown to counteract the negative effects of stress on neurogenesis. In a study using a chronic psychosocial stress model in tree shrews, stress was found to reduce the proliferation rate of granule precursor cells in the dentate gyrus by 33%. The simultaneous administration of this compound prevented this stress-induced suppression of neurogenesis, with cell proliferation rates returning to normal values. researchgate.netnih.govnih.gov

| Condition | Change in Proliferation Rate of Granule Precursor Cells | Reference |

|---|---|---|

| Chronic Psychosocial Stress | -33% | researchgate.netnih.govnih.gov |

| This compound + Chronic Psychosocial Stress | Prevention of Reduction (Restored to Normal Levels) | researchgate.netnih.govnih.gov |

Influence on Neurotrophic Factors

Neurotrophic factors are proteins that are essential for the survival, development, and function of neurons. Stress has been shown to decrease the levels of certain neurotrophic factors, which can lead to neuronal atrophy and cell death. This compound appears to exert some of its neuroprotective effects by modulating the expression of these critical molecules.

Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin involved in neuroplasticity, neuronal survival, and neurogenesis. Chronic stress has been shown to decrease BDNF expression in the hippocampus, which may contribute to the neuronal atrophy observed in this region mdpi.com.

This compound has been shown to influence BDNF expression, particularly in the context of stress. One study found that while chronic restraint stress did not affect BDNF mRNA or protein expression in the hippocampus, this compound administration also had no effect on these measures in this brain region nih.gov. However, in the amygdala, BDNF mRNA levels were increased in chronically stressed rats treated with this compound nih.gov. Furthermore, amygdalar BDNF protein levels were increased in this compound-treated rats regardless of whether they were exposed to stress nih.gov. Another study reported that BDNF mRNA expression in rats receiving this compound was 70% higher than that of control groups researchgate.net. Chronic treatment with this compound has also been found to increase levels of BDNF in the prefrontal cortex and hippocampus researchgate.net.

| Brain Region | Condition | Effect on BDNF | Reference |

|---|---|---|---|

| Amygdala | Chronic Restraint Stress + this compound | Increased mRNA levels | nih.gov |

| Amygdala | This compound Treatment (Stressed or Non-Stressed) | Increased protein levels | nih.gov |

| General | This compound Treatment | 70% higher mRNA expression vs. control | researchgate.net |

| Prefrontal Cortex & Hippocampus | Chronic this compound Treatment | Increased levels | researchgate.net |

Nerve Growth Factor (NGF) is another important neurotrophin that plays a role in the survival and maintenance of certain neurons. Research on the direct quantitative effects of this compound on NGF levels is less extensive than that for BDNF. However, studies have suggested that this compound's neuroprotective properties may involve the modulation of NGF. The prevention of the effects of chronic stress on neurogenesis by this compound may be linked to its ability to block the stress-induced reduction of neurotrophic factor levels in the hippocampus nih.govmdpi.com.

Synaptic Plasticity Enhancement

This compound has been shown to modulate synaptic plasticity, a fundamental process for learning and memory. nih.govnih.gov Its effects are particularly noted in the hippocampus and prefrontal cortex, brain regions critical for cognitive function. nih.govnih.gov The substance can reverse the detrimental effects of stress on synaptic plasticity, suggesting a role in restoring normal neural network function. nih.govresearchgate.net

Long-Term Potentiation (LTP), a persistent strengthening of synapses, is a key cellular mechanism underlying learning and memory. Research indicates that this compound can significantly modulate LTP. nih.govThis compound.com In non-stress conditions, this compound has been observed to enhance LTP in the amygdala. nih.gov More significantly, it has been shown to counteract the stress-induced suppression of LTP in the hippocampus and prefrontal cortex. nih.govresearchgate.net For instance, studies have demonstrated that this compound administration can restore LTP that has been impaired by acute stress. researchgate.net One study highlighted that a 10 μM concentration of this compound greatly enhanced a submaximal form of LTP in the hippocampal CA1 region. researchgate.net This modulation of LTP is believed to be linked to its effects on the glutamatergic system, including the alteration of the phosphorylation state of AMPA and NMDA receptors. nih.govnih.gov

Primed Burst Potentiation (PB) is a low-threshold form of synaptic plasticity. This compound has been shown to influence this form of potentiation. Under non-stress conditions, this compound enhances PB in the CA1 region of the hippocampus. nih.gov Furthermore, it effectively reverses the suppression of PB caused by stress. nih.govnih.gov This effect has been observed even when this compound is administered after the stress-inducing event, indicating a restorative capacity. nih.gov

| Feature | Effect of this compound |

| Synaptic Plasticity | Enhances and restores normal function, particularly under stress. nih.govresearchgate.net |

| LTP (Hippocampus & PFC) | Blocks stress-induced impairment. nih.govresearchgate.net |

| LTP (Amygdala) | Enhances under non-stress conditions. nih.gov |

| PB (Hippocampal CA1) | Enhances in non-stressed states and reverses stress-induced suppression. nih.govnih.gov |

Opioid Receptor System Interaction

A significant aspect of this compound's neuropharmacology is its interaction with the opioid receptor system. nih.govnih.gov It has been identified as a full agonist at the mu-opioid receptor and also exhibits activity at the delta-opioid receptor. nih.govresearchgate.net This opioid activity is considered to be a primary driver of its therapeutic effects. researchgate.netdrugbank.com

This compound acts as a full and efficacious agonist at the mu-opioid receptor (MOR). nih.govresearchgate.net This interaction is believed to be central to its antidepressant and anxiolytic properties. nih.govnih.gov Functional assays have confirmed its agonistic activity, demonstrating G-protein activation and inhibition of cAMP accumulation. nih.govfrontiersin.org The binding affinity of this compound for the human mu-opioid receptor has been reported with a Ki of 383 ± 183 nM, and its efficacy for G-protein activation has an EC50 of 194 ± 70 nM for the human receptor and 641 ± 120 nM for the mouse receptor. nih.gov The behavioral effects of this compound, including its antidepressant-like actions, have been shown to be dependent on the mu-opioid receptor. drugbank.comscispace.com

| Receptor | This compound's Action | Potency/Affinity |

| Mu-Opioid Receptor (MOR) | Full Agonist nih.govresearchgate.net | Ki (Human): 383 ± 183 nM; EC50 G-protein activation (Human): 194 ± 70 nM nih.gov |

| Delta-Opioid Receptor (DOR) | Full Agonist nih.govresearchgate.net | EC50 G-protein activation (Human): 37.4 ± 11.2 μM nih.gov |

| Kappa-Opioid Receptor (KOR) | Inactive nih.gov | No agonist or antagonist activity observed. researchgate.net |

The activation of the mu-opioid receptor by this compound initiates downstream signaling cascades. One of the notable downstream effects is the upregulation of the mammalian target of rapamycin (mTOR) signaling pathway. nih.govspringermedizin.de Studies have shown that this compound can activate the mTORC1 signaling pathway. nih.govelsevierpure.com This activation leads to increased phosphorylation of mTORC1 and its downstream targets, such as 4E-BP-1 and p70S6K. nih.govelsevierpure.com The activation of mTOR signaling by this compound has been linked to increases in dendritic outgrowth, spine density, and the expression of synaptic proteins. nih.govoup.com This suggests that the mTOR pathway may be a crucial link between this compound's opioid receptor activity and its effects on synaptic plasticity and neurogenesis. nih.govnih.gov

Interactions with Other Neurotransmitter Systems (Re-evaluation)

Recent research has necessitated a re-evaluation of this compound's interactions with key neurotransmitter systems, moving beyond its initial classification and revealing a more nuanced pharmacological profile.

Initially, this compound was classified as a selective serotonin (B10506) reuptake enhancer (SSRE), a unique mechanism that seemingly contradicted the action of widely used selective serotonin reuptake inhibitors (SSRIs). patsnap.com This was based on early findings that acute and repeated administration of this compound decreased extracellular serotonin levels in the rat brain without a corresponding decrease in serotonin release. wikipedia.org In vitro, this compound and its primary metabolites showed no significant effects on monoamine uptake, release, or receptor binding. This compound.com However, in vivo studies indicated an enhanced serotonin uptake in the cortex and hippocampus. This compound.com This paradoxical action challenged the simple monoaminergic hypothesis of depression. This compound.com

Further investigations have cast doubt on the enhancement of serotonin reuptake as the primary mechanism behind this compound's antidepressant effects. wikipedia.org More recent studies have found that while this compound binds to an allosteric site on the serotonin transporter (SERT), similar to tricyclic antidepressants (TCAs), its unique chemical structure is thought to lock SERT in a conformation that increases serotonin reuptake. wikipedia.org Despite this, a growing body of evidence suggests that direct modulation of the serotonin system is unlikely to be the main driver of its therapeutic efficacy. wikipedia.orgnih.gov Some research indicates that this compound does not significantly alter the rate of extracellular serotonin. elsevier.es

Table 1: Summary of this compound's Re-evaluated Interaction with the Serotonergic System

| Finding | Implication |

|---|---|

| Initially classified as a Selective Serotonin Reuptake Enhancer (SSRE). patsnap.com | Unique mechanism compared to SSRIs. |

| Decreased extracellular serotonin in rat brains in early studies. wikipedia.org | Supported the SSRE hypothesis. |

| No in vitro effect on monoamine uptake, release, or receptor binding. This compound.com | Action is likely indirect or involves complex in vivo processes. |

| Binds to an allosteric site on the serotonin transporter (SERT). wikipedia.org | Similar to TCAs but with a different conformational effect. |

| Growing evidence suggests direct serotonin modulation is not the primary antidepressant mechanism. wikipedia.orgnih.govelsevier.es | Other neurobiological actions are more critical to its therapeutic effects. |

This compound has been shown to modulate the dopaminergic system, which may contribute to its antidepressant and anxiolytic properties. Research indicates that this compound modestly enhances the mesolimbic release of dopamine (B1211576). wikipedia.org Specifically, studies have demonstrated that this compound increases the extracellular concentrations of dopamine, with a more pronounced effect in the nucleus accumbens compared to the striatum. nih.gov This effect on dopamine output in the nucleus accumbens is thought to be involved in its antidepressant activity. nih.gov

Furthermore, repeated administration of this compound has been found to induce adaptive changes in the central dopamine D2/D3 system. This compound.com This includes an enhanced functional responsiveness of dopamine D2 and D3 receptors. This compound.com It has been proposed that the weak action of this compound on Mu opioid receptors could explain the release of dopamine in the limbic system. elsevier.es

Table 2: this compound's Effects on the Dopaminergic System

| Effect | Brain Region | Potential Significance |

|---|---|---|

| Increased extracellular dopamine concentrations. nih.gov | Nucleus accumbens > Striatum | Contributes to antidepressant activity. nih.gov |

| Enhanced mesolimbic dopamine release. wikipedia.org | Mesolimbic pathway | Implicated in mood and reward. |

| Increased functional responsiveness of D2/D3 receptors. This compound.com | Central nervous system | Adaptive changes that may underlie therapeutic effects. |

| Mu-opioid receptor action may trigger dopamine release. elsevier.es | Limbic system | Links opioid and dopaminergic mechanisms. |

This compound's anxiolytic properties are partly attributed to its influence on the GABAergic system, the primary inhibitory neurotransmitter system in the brain. patsnap.com this compound's modulation of this system is thought to enhance inhibitory signaling, which promotes a calming effect. patsnap.com

Recent studies have further elucidated the role of GABAergic interneurons in the antidepressant effects of this compound. It has been discovered that this compound is a mu-opioid receptor (MOR) agonist, and the expression of these receptors on GABAergic cells, particularly somatostatin-positive neurons in the hippocampus, is necessary for both the acute and chronic antidepressant-like responses to this compound. nih.govresearchwithrutgers.comnih.gov This suggests a sophisticated mechanism where this compound's action on MORs on GABAergic interneurons is a critical step in its therapeutic pathway. nih.gov

In the spinal cord, this compound has been shown to have an antiallodynic effect in neuropathic pain models through the modulation of the 5-HT7 receptor of GABAergic interneurons. nih.gov In these models, this compound increased the expression of GAD65 and the concentration of GABA in the spinal cord, effects that were reversed by a 5-HT7 receptor antagonist. nih.gov

Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation

A significant aspect of this compound's mechanism of action is its ability to regulate the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. patsnap.com Chronic stress and depression are often associated with dysregulation of the HPA axis. patsnap.com this compound has been demonstrated to normalize the activity of the HPA axis, thereby mitigating the physiological and psychological impacts of stress. patsnap.com

Chronic, but not acute, administration of this compound has been shown to decrease the concentration of corticotropin-releasing factor (CRF) in the hypothalamus and adrenocorticotropin (ACTH) in the anterior pituitary of unstressed rats. This compound.com In response to stress, this compound significantly reduces the stress-induced increase in plasma ACTH and corticosterone levels. This compound.comnih.govcambridge.org It also prevents the stress-induced reduction of hypothalamic CRF. This compound.com This suggests that this compound's primary action in this regard is at the level of the hypothalamus. This compound.com

The therapeutic properties of this compound may, in part, be accounted for by this modulation of the HPA axis, especially considering that depressed patients often exhibit elevated cortisol levels. nih.gov this compound's ability to interfere with the brain's glutamatergic system is also thought to play a role in its modulation of ACTH release. This compound.com

Table 3: Effects of this compound on the HPA Axis

| Condition | Effect of this compound |

|---|

| Unstressed (Chronic Administration) | - Decreased hypothalamic corticotropin-releasing factor (CRF). This compound.com

Preclinical Research Findings

Animal Models of Stress and Depression

Tianeptine's effects have been extensively studied in various animal models that mimic aspects of stress and depression. These models are crucial for understanding the neurobiological underpinnings of its therapeutic action.

In preclinical studies, this compound has demonstrated efficacy across multiple behavioral paradigms designed to assess antidepressant-like activity. In the Behavioural Despair Test, acute treatment with this compound significantly reduced immobility time in rats, an effect indicative of an antidepressant response universityofgalway.ie. Similarly, in the olfactory bulbectomized (OB) rat model, a model known to produce hyperactivity that is reversed by chronic antidepressant treatment, this compound antagonized this lesion-induced hyperactivity universityofgalway.ie.

Chronic administration of this compound has also been shown to prevent the development of depression-like behavior induced by restraint stress columbia.edu. In mice subjected to unpredictable chronic mild stress (UCMS), a model with high validity for human depression, this compound prevented deficits in grooming behavior and reduced immobility time in the tail suspension test nih.gov. Furthermore, studies utilizing a conditioned place preference paradigm have shown that this compound can produce rewarding effects nih.govfrontiersin.org. The antidepressant-like effects of this compound in some of these models have been linked to its activity at the mu-opioid receptor (MOR) columbia.edunih.govfrontiersin.org.

Table 1: Effects of this compound in Behavioral Paradigms

| Behavioral Paradigm | Animal Model | Key Findings |

|---|---|---|

| Behavioural Despair Test | Rats | Reduced immobility time, suggesting antidepressant-like effects universityofgalway.ie. |

| Olfactory Bulbectomy | Rats | Antagonized lesion-induced hyperactivity in an "open field" apparatus universityofgalway.ie. |

| Restraint Stress | Mice | Prevented the development of depression-like behavior columbia.edu. |

| Unpredictable Chronic Mild Stress (UCMS) | Mice | Prevented deficits in grooming and reduced immobility in the tail suspension test nih.gov. |

| Conditioned Place Preference | Mice | Produced rewarding effects, indicating a potential role for MOR in its mechanism nih.govfrontiersin.org. |

The neurochemical profile of this compound is distinct from that of typical antidepressants. A notable effect of this compound is its ability to normalize glutamatergic neurotransmission, which is often dysregulated by stress mdpi.com. It has been shown to block stress-induced increases in NMDA channel currents in the hippocampus mdpi.com. While it has an effect on the serotonergic system, it is different from selective serotonin (B10506) reuptake inhibitors (SSRIs). Early research indicated that this compound increases serotonin (5-HT) uptake in platelets and synaptosomes after subchronic administration nih.gov. However, it does not inhibit monoamine oxidase and shows no significant binding to a wide range of neurotransmitter receptors, including adrenergic, dopamine (B1211576), serotonin, and benzodiazepine (B76468) receptors nih.gov.

More recent findings have highlighted the role of the opioid system in this compound's mechanism of action. This compound has been identified as a mu-opioid receptor (MOR) and delta-opioid receptor (DOR) agonist columbia.edu. Its antidepressant-like effects in animal models are dependent on MOR activation columbia.edunih.govfrontiersin.org. Specifically, MOR expression on GABAergic cells, particularly somatostatin-positive neurons, is necessary for its antidepressant-like responses columbia.edu. In prenatally stressed rats, chronic this compound administration led to an upregulation of glutamate (B1630785) dehydrogenase and cytochrome bc1 complex subunit 2 in the frontal cortex, suggesting an impact on mitochondrial function and energy metabolism researchgate.net.

Preclinical research has consistently demonstrated that this compound can prevent and even reverse stress-induced morphological changes in the brain, particularly in the hippocampus and amygdala mdpi.compnas.orgnih.govnih.gov. Chronic stress is known to cause dendritic atrophy in the CA3 region of the hippocampus, and this compound effectively prevents this reduction in the length and number of branch points of hippocampal CA3c pyramidal dendrites mdpi.comnih.govnih.gov. This protective effect is also observed in models where stress is mimicked by the administration of corticosterone nih.gov.

In contrast to its effects on the hippocampus, chronic stress can lead to dendritic hypertrophy in the basolateral nucleus of the amygdala, an area involved in anxiety. This compound has been shown to prevent this stress-induced increase in dendritic arborization mdpi.comnih.gov. Furthermore, this compound has been found to counteract the stress-induced reduction in hippocampal volume and the suppression of neurogenesis in the dentate gyrus pnas.org. These findings suggest that this compound's therapeutic effects may be mediated by its ability to restore neuronal plasticity pnas.orgnih.gov.

Table 2: this compound's Effects on Stress-Induced Morphological Changes

| Brain Region | Effect of Stress | Effect of this compound |

|---|---|---|

| Hippocampus (CA3) | Dendritic atrophy (reduced length and branching) mdpi.comnih.govnih.gov. | Prevents dendritic atrophy mdpi.comnih.govnih.gov. |

| Hippocampus (Dentate Gyrus) | Suppression of neurogenesis pnas.orgnih.gov. | Prevents suppression of neurogenesis pnas.org. |

| Hippocampus (Overall) | Reduced volume pnas.org. | Prevents volume reduction pnas.org. |

| Amygdala (Basolateral Nucleus) | Dendritic hypertrophy (increased arborization) mdpi.comnih.gov. | Prevents dendritic hypertrophy mdpi.comnih.gov. |

Cognitive Function and Memory

This compound has been shown to possess pro-cognitive and memory-protective properties in preclinical studies, particularly in the context of stress.

This compound has demonstrated the ability to enhance hippocampus-dependent learning and memory mdpi.com. Studies have shown that even in the absence of stress, this compound can have memory-enhancing properties mdpi.com. In animal models, this compound has been found to improve performance in tasks that rely on spatial memory nih.govresearchgate.net. The cognitive benefits of this compound may be related to its effects on neurogenesis and dendritic remodeling, as well as its ability to normalize mechanisms of synaptic plasticity like long-term potentiation (LTP) nih.gov. Recent research suggests that the (S)-isomer of this compound, known as esthis compound, is responsible for its positive effects on neuroplasticity and improving memory and cognition in tasks like the novel object recognition (NOR) test in rats tonixpharma.com.

A significant aspect of this compound's preclinical profile is its ability to prevent the detrimental effects of stress on cognitive function mdpi.comnih.govresearchgate.net. Acute stress is known to impair hippocampus-dependent learning and memory, and this compound has been shown to block this impairment nih.govresearchgate.net. For instance, this compound prevented the stress-induced impairment of spatial memory in the radial arm water maze in both adrenal-intact and adrenalectomized rats, indicating that its protective effects are not solely mediated by modulating glucocorticoid levels nih.govresearchgate.net. By preventing the adverse effects of stress on the hippocampus and prefrontal cortex, this compound helps to preserve cognitive processes that are often compromised in depressive disorders mdpi.comThis compound.com.

Anxiolytic Properties in Animal Models

Preclinical research has extensively investigated the anxiolytic (anti-anxiety) properties of this compound in various animal models. These studies are crucial for understanding the compound's potential therapeutic effects on anxiety disorders.

In rodent models, this compound has demonstrated beneficial effects in behavioral tests related to anxiety. researchgate.net For instance, in the social interaction test in rats, repeated administration of this compound was found to increase social interaction, suggesting an anxiolytic-like effect. scispace.com However, the profile of this effect differed from that of benzodiazepines, indicating a distinct mechanism of action. scispace.com In contrast, acute and repeated administration of this compound did not show significant anxiolytic effects in the elevated plus-maze test. scispace.com The pattern of results in these anxiety tests is noted to be similar to other novel compounds that act on the 5-HT systems and may possess anxiolytic or antidepressant effects. scispace.com

Further studies have highlighted this compound's ability to counteract anxiety induced by specific conditions. For example, it has been shown to reduce anxious behavior in animal models of alcohol withdrawal. This compound.com this compound also counteracted anxiety induced by benzodiazepine and ethanol withdrawal. researchgate.net Interestingly, co-administration of fluoxetine and this compound in rats was found to abolish the anxiolytic effects that each compound exhibited when given alone. This compound.com

The anxiolytic effects of this compound are believed to be linked to its unique neurobiological actions, which differentiate it from typical antidepressants like SSRIs. nih.gov While many antidepressants can initially cause anxiety, this compound does not appear to produce such anxiogenic effects in rats. This compound.com

Table 1: Summary of Preclinical Studies on the Anxiolytic Properties of this compound

| Animal Model | Test | Key Findings | Reference |

|---|---|---|---|

| Rats | Social Interaction Test | Repeated administration increased social interaction, suggesting anxiolytic effects. | researchgate.netscispace.com |

| Rats | Elevated Plus-Maze | No significant anxiolytic effect was observed with acute or repeated administration. | scispace.com |

| Rats and Mice | Alcohol Withdrawal | This compound significantly reduced anxious behavior. | This compound.com |

| Rats | Benzodiazepine and Ethanol Withdrawal | This compound was effective in counteracting withdrawal-induced anxiety. | researchgate.net |

| Rats | Restraint Stress Model | A single high dose of this compound normalized open-field activity after restraint. | nih.gov |

Neuroprotection and Cytoprotective Effects

A significant body of preclinical evidence supports the neuroprotective and cytoprotective properties of this compound. These effects are attributed to its influence on various cellular and molecular pathways, particularly in the context of stress and neuronal injury.

This compound has been shown to protect neurons from apoptosis (programmed cell death) induced by various pro-apoptotic factors. nih.govresearchgate.net In studies using primary cortical neurons, this compound demonstrated a protective effect against cell death triggered by staurosporine and doxorubicin, which activate the intracellular and extracellular apoptotic pathways, respectively. nih.govresearchgate.net This neuroprotective action was found to be more predominant compared to other antidepressants. nih.gov Furthermore, this compound has been observed to have anti-apoptotic effects in the hippocampus and temporal cortex of chronically stressed animals. nih.gov

The compound also exhibits robust neuroprotection in models of ischemic injury. In an in-vitro model of ischemia using oxygen-glucose deprivation (OGD), pretreatment with this compound resulted in significant neuroprotection, rescuing cell viability and reducing lipid peroxidation in cortical neurons. nih.gov This effect was notably independent of serotonin, highlighting a distinct mechanism from SSRIs. nih.gov this compound has also been shown to inhibit the increase in lactate dehydrogenase (LDH) activity, an indicator of cell damage, induced by hypoxia. researchgate.netnih.gov

A key mechanism underlying this compound's neuroprotective effects is its modulation of the glutamatergic system. patsnap.com Chronic stress is known to increase extracellular glutamate levels, which can be neurotoxic. nih.govresearchgate.net this compound has been shown to prevent stress-induced increases in glutamate and normalize glutamatergic neurotransmission in the hippocampus and amygdala. nih.govmdpi.com By regulating glutamate transmission, this compound can protect neurons from excitotoxicity. patsnap.com

Furthermore, this compound's neuroprotective properties are linked to its ability to influence neurotrophic factors and inflammatory responses. It has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is crucial for neurogenesis and synaptic plasticity. patsnap.com Additionally, this compound has demonstrated anti-inflammatory properties by counteracting the deleterious effects of pro-inflammatory cytokines in the brain. nih.govresearchgate.net

Table 2: Overview of Preclinical Findings on this compound's Neuroprotective and Cytoprotective Effects

| Model | Effect | Mechanism of Action | Reference |

|---|---|---|---|

| Primary Cortical Neurons | Protection against apoptosis induced by staurosporine and doxorubicin. | Attenuation of LDH release and increase in cell viability. | nih.govresearchgate.net |

| Oxygen-Glucose Deprivation (OGD) | Robust neuroprotection, rescue of cell viability, and reduction of lipid peroxidation. | Regulation of genes related to calcium and p53 signaling pathways. | nih.gov |

| Hypoxia in Cortical Neuronal Cultures | Inhibition of lactate dehydrogenase (LDH) release. | Not fully elucidated, but distinct from NMDA channel inhibition. | researchgate.netnih.gov |

| Chronic Stress Models | Prevention of stress-induced neuronal atrophy and apoptosis. | Normalization of glutamatergic neurotransmission and increase in BDNF expression. | nih.govpatsnap.commdpi.com |

| Models of Excitotoxicity and Inflammation | Protection against deleterious effects of cytokines. | Anti-inflammatory properties. | nih.govresearchgate.net |

Advanced Research Methodologies and Techniques

In Vivo Neuroimaging Techniques

In vivo neuroimaging techniques allow for the non-invasive study of the brain in living subjects, providing insights into structural and metabolic changes associated with stress and the effects of interventions like tianeptine.

Magnetic Resonance Spectroscopy (MRS)

Magnetic Resonance Spectroscopy (MRS) is a neuroimaging technique used to measure the concentration of specific metabolites in the brain, providing information about neuronal viability, energy metabolism, and cell membrane turnover. Studies utilizing proton MRS (¹H MRS) have investigated the impact of stress and this compound treatment on cerebral metabolite levels.

Research in animal models, such as tree shrews subjected to chronic psychosocial stress, has shown that stress leads to a significant decrease in the in vivo concentrations of several brain metabolites. These include N-acetyl-aspartate (NAA), a marker for neuroaxonal viability; creatine (B1669601) and phosphocreatine (B42189) (Cr), indicative of energy metabolism; and choline-containing compounds (Cho), related to cell membrane formation and degradation. pnas.orgnih.govresearchgate.net Specifically, chronic psychosocial stress resulted in a 13% decrease in NAA, a 15% decrease in Cr, and a 13% decrease in Cho levels. pnas.orgresearchgate.net Concomitant treatment with this compound was found to prevent these stress-induced reductions, normalizing the levels of these metabolites. pnas.orgnih.govresearchgate.net This suggests that this compound can counteract the negative impact of stress on brain neurochemistry, supporting neuronal viability and metabolic function. nih.govutdallas.edu

| Metabolite | Stress Effect (% Change) | Stress + this compound Effect (% Change vs. Stress) |

| N-acetyl-aspartate (NAA) | -13% | Prevention/Normalization |

| Creatine/Phosphocreatine (Cr) | -15% | Prevention/Normalization |

| Choline-containing compounds (Cho) | -13% | Prevention/Normalization |

Data based on findings in a chronic psychosocial stress model in tree shrews. pnas.orgresearchgate.net

Magnetic Resonance Imaging (MRI) for Volume Assessment

Magnetic Resonance Imaging (MRI) is widely used to assess structural changes in the brain, including the volume of specific brain regions. Studies have investigated the effects of stress and this compound on hippocampal volume, a brain structure known to be vulnerable to stress and implicated in mood disorders. cambridge.orgresearchgate.net

Chronic stress has been shown to induce a reduction in hippocampal volume in animal models. researchgate.netnih.gov For example, chronic restraint stress in rats resulted in an approximately 3% decrease in hippocampal volume. nih.gov In tree shrews subjected to psychosocial stress, a mild stress-induced hippocampal volume loss was observed. pnas.orgnih.gov Treatment with this compound has been demonstrated to prevent this stress-induced reduction in hippocampal volume. pnas.orgutdallas.eduresearchgate.netnih.gov In stressed animals treated with this compound, hippocampal volume increased, even exceeding the slightly decreased volume observed with stress alone. pnas.orgresearchgate.netutdallas.edu This indicates that this compound can counteract the structural changes in the hippocampus associated with chronic stress.

Electrophysiological Studies

Electrophysiological studies are crucial for understanding how this compound affects neuronal activity and synaptic plasticity, the ability of synapses to strengthen or weaken over time.

Synaptic Current Recordings (EPSCs)

Synaptic current recordings, such as measurements of excitatory postsynaptic currents (EPSCs), provide direct evidence of the impact of this compound on synaptic transmission mediated by neurotransmitters like glutamate (B1630785).

Studies using whole-cell patch-clamp techniques in hippocampal slices have examined the effects of this compound on glutamate receptor-mediated EPSCs. Research on CA3 commissural associational synapses in chronically stressed rats showed that stress enhanced the N-methyl-D-aspartate (NMDA) receptor-mediated EPSCs. nih.govacs.orgresearchgate.netcapes.gov.br Concomitant treatment with this compound normalized the amplitude ratio of NMDA receptor to AMPA/kainate receptor-mediated currents and prevented the stress-induced attenuation of NMDA-EPSCs deactivation. nih.govacs.orgresearchgate.netcapes.gov.br

In vitro studies exposing hippocampal slices to this compound (10 µM) rapidly increased the amplitudes of both NMDA and AMPA/kainate EPSCs. researchgate.netcapes.gov.br This enhancement of EPSCs was blocked by the intracellular presence of a kinase inhibitor (staurosporine), suggesting that this compound's effect involves a postsynaptic phosphorylation cascade. nih.govresearchgate.netcapes.gov.br this compound has also been shown to increase excitatory post-synaptic currents in hippocampal neurons and reverse stress-induced impairment of LTP, potentially by targeting the phosphorylation state of glutamate receptors. acs.orgresearchgate.netcapes.gov.broup.com

Long-Term Potentiation (LTP) and Primed Burst Potentiation (PB) Studies

Long-Term Potentiation (LTP) and Primed Burst Potentiation (PB) are electrophysiological correlates of synaptic plasticity, believed to underlie learning and memory. Studies have investigated this compound's effects on these processes, particularly in the context of stress.

Acute stress has been shown to impair the induction of LTP and PB potentiation in the hippocampus while enhancing LTP in the basolateral amygdala (BLA). mdpi.comtandfonline.comresearchgate.netnih.govtandfonline.comtandfonline.com this compound has been found to block the stress-induced suppression of PB potentiation in the CA1 region of the hippocampus without affecting the stress-induced enhancement of LTP in the BLA. nih.govmdpi.comtandfonline.comresearchgate.netnih.govtandfonline.comtandfonline.com

Furthermore, studies have shown that this compound administered under non-stress conditions can enhance both PB potentiation in the hippocampus and LTP in the amygdala. nih.govmdpi.comtandfonline.comresearchgate.nettandfonline.com this compound was effective at blocking stress effects on PB potentiation in CA1 whether administered before or after predator exposure. tandfonline.com These findings suggest that this compound can normalize stress-impaired synaptic plasticity in the hippocampus and enhance plasticity in both the hippocampus and amygdala under non-stress conditions.

| Brain Region | Stress Effect on Plasticity | This compound Effect (Stress) | This compound Effect (Non-Stress) |

| Hippocampus (CA1, PB) | Impaired | Blocks suppression | Enhances |

| Hippocampus (CA1, LTP) | Not affected (in some studies) | Not affected (in some studies) | Not specified in these studies |

| Amygdala (BLA, LTP) | Enhanced | No effect | Enhances |

Summary based on findings from electrophysiological studies. nih.govmdpi.comtandfonline.comresearchgate.netnih.govtandfonline.comtandfonline.com

Molecular and Cellular Biology Approaches

Molecular and cellular biology techniques are employed to investigate the underlying molecular mechanisms and cellular changes influenced by this compound.

Research has explored this compound's impact on various cellular processes and molecular targets. Studies suggest that this compound can influence synaptic plasticity by modulating glutamatergic transmission and the phosphorylation state of glutamate receptors. nih.govacs.orgresearchgate.netcapes.gov.br this compound has been shown to increase the phosphorylation of the Ser831 site on the GluR1 subunit of AMPA receptors in the prefrontal cortex, which was associated with its ability to prevent stress-induced impairment of LTP in the hippocampus-PFC pathway. nih.gov This phosphorylation is typically mediated by protein kinase A (PKA) and calcium/calmodulin-dependent protein kinase II (CaMKII) and potentiates AMPA currents. nih.gov

This compound also appears to regulate the trafficking and synaptic content of AMPA receptors through a CaMKII- and stargazin-dependent mechanism involving the phosphorylation of stargazin and its interaction with scaffolding proteins like PSD-95. oup.com this compound treatment has been shown to rescue GluA2 expression in neurons deficient in CDKL5, a protein linked to synaptic defects. oup.com

Beyond direct synaptic effects, this compound has been investigated for its influence on neurotrophic factors and neurogenesis. Experimental data indicate that this compound might counteract the neurodegenerative effects of stress by increasing the genetic expression of various neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in the hippocampus and amygdala. elsevier.es Chronic this compound treatment has been shown to increase BDNF levels in the prefrontal cortex and hippocampus. elsevier.es this compound also prevents the suppression of neurogenesis caused by psychosocial stress. pnas.orgnih.govutdallas.edu

Recent molecular research suggests that this compound's enhancement of neuroplasticity in animal models of stress may be mediated by the activation of PPAR isoforms, specifically PPAR-β/δ and PPAR-γ. biospace.com This proposed mechanism distinguishes this compound from traditional monoaminergic antidepressants and may contribute to its unique properties. biospace.com

| Molecular/Cellular Target/Process | This compound Effect |

| Glutamate Receptor Phosphorylation | Increases phosphorylation of GluR1 (Ser831), targets phosphorylation state of glutamate receptors. nih.govacs.orgresearchgate.netcapes.gov.brnih.gov |

| AMPA Receptor Trafficking/Content | Regulates trafficking and synaptic content via CaMKII and stargazin. oup.com |

| Neurotrophic Factor Expression | Increases expression of BDNF and NGF in hippocampus and amygdala. elsevier.es |

| Neurogenesis | Prevents stress-induced suppression of neurogenesis. pnas.orgnih.govutdallas.edu |

| PPAR Isoforms | Activates PPAR-β/δ and PPAR-γ (proposed mechanism). biospace.com |

Summary based on findings from molecular and cellular biology studies. pnas.orgnih.govutdallas.edunih.govacs.orgresearchgate.netcapes.gov.broup.comnih.govelsevier.esbiospace.com

Gene Expression Analysis (e.g., BDNF)

Gene expression analysis is employed to investigate how this compound alters the transcription of genes involved in neuronal plasticity and function. Studies have examined the impact of this compound on Brain-Derived Neurotrophic Factor (BDNF) expression, a key neurotrophin implicated in neuronal survival, growth, and synaptic plasticity, and often found to be decreased in stress and depression models. nih.govelsevier.es

Research indicates that this compound may counteract the neurodegenerative effects of stress by increasing the genetic expression of various neurotrophic factors. elsevier.es this compound has been shown to increase BDNF levels in the hippocampus and amygdala in animal models. elsevier.esnih.gov Chronic restraint stress has been shown to decrease BDNF expression in the hippocampus, and this compound administration can reverse these changes. nih.govkoreamed.org

Studies using quantitative real-time PCR have revealed that this compound can reverse the decrease in BDNF gene expression levels observed in unpredictable chronic mild stress (UCMS)-exposed mice. thieme-connect.com In the amygdala of chronic restraint stress/tianeptine-treated rats, BDNF mRNA levels were increased. nih.gov

Data from studies on BDNF expression changes with this compound treatment:

| Brain Region | Condition | BDNF Expression Change (vs Control/Stress) | Method | Source |

| Hippocampus | Chronic Restraint Stress | Decreased | Western blot, IHC | koreamed.org |

| Hippocampus | Chronic Restraint Stress + this compound | Reversed decrease | Western blot, IHC | koreamed.org |

| Hippocampus | UCMS-exposed mice + this compound | Reversed decrease | Quantitative real-time PCR | thieme-connect.com |

| Amygdala | Chronic Restraint Stress + this compound | Increased mRNA and protein | qPCR, Western blot, IHC | nih.gov |

Protein Phosphorylation Studies

Protein phosphorylation is a critical post-translational modification that regulates protein activity and signaling cascades. Studies investigate how this compound affects the phosphorylation status of key proteins involved in synaptic function and cellular signaling.

This compound has been shown to influence the phosphorylation of proteins like cAMP response element-binding protein (CREB) and subunits of glutamate receptors. nih.govkoreamed.org Increased phosphorylation of CREB is often associated with increased expression of neurotrophic factors like BDNF. elsevier.eskoreamed.org

Chronic this compound treatment has been shown to decrease phosphorylated Ser133-CREB in the CA3 region of the hippocampus while increasing it in the CA1 region, suggesting region-specific effects on CREB phosphorylation. nih.gov Acute administration of this compound increased phosphor-Ser831-GluR1 in the frontal cortex of rats, an effect paralleling its ability to restore stress-impaired LTP. nih.gov Chronic treatment with this compound caused increased phosphorylation of the CaMK II-PKC site (Ser831) on the GluR1 subunit of AMPA receptors in the hippocampus (CA3 and dentate gyrus) and frontal cortex of mice. nih.gov this compound can potentiate AMPA receptor signaling by activating CaMKII and PKA via MAPK pathways and by increasing the phosphorylation of GluA1 at serine-831 and -845. unimi.it

In SH-SY5Y cells, this compound treatment increased the phosphorylation of CREB. psychiatryinvestigation.org In the amygdala, this compound treatment decreased pCREB levels while increasing BDNF expression. nih.gov

Data on protein phosphorylation changes with this compound treatment:

| Protein/Site | Brain Region/Cell Type | This compound Effect | Notes | Source |

| p-Ser133-CREB | Hippocampus (CA3) | Decreased | Chronic treatment, region-specific | nih.gov |

| p-Ser133-CREB | Hippocampus (CA1) | Increased | Chronic treatment, region-specific | nih.gov |

| p-Ser831-GluR1 | Frontal Cortex | Increased | Acute treatment, parallels LTP restoration | nih.gov |

| p-Ser831-GluR1 | Hippocampus (CA3, DG), Frontal Cortex | Increased | Chronic treatment, CaMK II-PKC site | nih.gov |

| GluA1 (Ser831, 845) | Neurons | Increased | Potentiates AMPA-R signaling via kinases | unimi.it |

| pCREB | SH-SY5Y cells | Increased | In vitro study | psychiatryinvestigation.org |

| pCREB | Amygdala | Decreased | Accompanied by increased BDNF expression | nih.gov |

Receptor Binding and Functional Assays

Receptor binding and functional assays are used to determine the affinity and activity of this compound at various neurotransmitter receptors. These studies are fundamental to identifying the direct molecular targets of the compound.

Early research suggested this compound was a selective serotonin (B10506) reuptake enhancer, but later studies using binding assays indicated minimal affinity for monoamine transporters. nih.govncats.io A broad screen of this compound against a panel of human brain receptors identified the μ-opioid receptor (MOR) as a primary target. nih.govacs.org

This compound has been characterized as an efficacious MOR agonist. ncats.ionih.govresearchgate.net Radioligand displacement binding assays showed this compound binding to human MOR with a Kᵢ of 383 ± 183 nM. ncats.ionih.govnih.gov Functional assays, including bioluminescence resonance energy transfer (BRET)-based assays for G-protein activation and cAMP accumulation, confirmed this compound's agonistic activity at MOR. ncats.ionih.govresearchgate.net

This compound is also a full δ-opioid receptor (DOR) agonist, although with lower potency compared to MOR. ncats.ioresearchgate.net Studies showed this compound binding to human DOR with a Kᵢ > 10 μM and agonistic activity at mouse DOR with EC₅₀ values in the micromolar range for G-protein activation and cAMP inhibition. nih.govresearchgate.netresearchgate.net In contrast, this compound has shown no appreciable activity at the κ-opioid receptor (KOR) in both binding and functional assays. ncats.ionih.govresearchgate.netresearchgate.net

This compound has demonstrated no significant binding affinity for classical antidepressant targets like 5-HT receptors, dopamine (B1211576) receptors, adrenoceptors, glutamate receptors, and monoamine transporters. unimi.it Functional assays also showed no agonist or antagonist activity at metabotropic glutamate receptors (mGluR1a,2,4,5,6,8) at tested concentrations. nih.gov

Key findings from receptor binding and functional assays:

| Target Receptor | Binding Affinity (Kᵢ) | Functional Activity (EC₅₀/Emax) | Notes | Source |

| μ-opioid (MOR) | 383 ± 183 nM (human) | Efficacious Agonist | G-protein activation, cAMP inhibition | ncats.ionih.govresearchgate.netnih.gov |